3-Bromofuran-2,5-dicarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3BrO3 |
|---|---|
Molecular Weight |
202.99 g/mol |
IUPAC Name |
3-bromofuran-2,5-dicarbaldehyde |
InChI |
InChI=1S/C6H3BrO3/c7-5-1-4(2-8)10-6(5)3-9/h1-3H |
InChI Key |
RJGIIIXMBFVFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)C=O)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromofuran 2,5 Dicarbaldehyde
Strategies for Regioselective Functionalization of the Furan (B31954) Core
Achieving the desired substitution pattern on the furan nucleus is a central challenge in the synthesis of 3-bromofuran-2,5-dicarbaldehyde. The inherent reactivity of the furan ring necessitates carefully designed strategies to introduce the bromo and aldehyde functionalities at the correct positions.
Direct Bromination Approaches and Their Selectivity Challenges
Direct bromination of furan derivatives can be a straightforward approach, but it often suffers from a lack of regioselectivity. The electron-rich nature of the furan ring makes it susceptible to attack at multiple positions, leading to mixtures of products. For instance, the bromination of furan-2,5-dione (maleic anhydride) can be a route to brominated furan precursors, though controlling the position of bromination requires specific reagents and conditions. smolecule.com The use of brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) on furan-containing compounds can lead to bromination at the furan ring, but the selectivity is highly dependent on the substrate and reaction conditions. researchgate.net For example, the bromination of obacunone (B191991) with DBDMH was found to be more suitable for furan-site bromination than NBS. researchgate.net
The challenge is amplified when starting with a disubstituted furan like furan-2,5-dicarbaldehyde (B19676). The electron-withdrawing nature of the aldehyde groups deactivates the ring towards electrophilic substitution, making direct bromination at the 3-position difficult to achieve with high selectivity. This often leads to the formation of undesired isomers or requires harsh reaction conditions that can degrade the starting material.
Formylation Reactions for Introducing Aldehyde Groups at C2 and C5 Positions
The introduction of aldehyde groups at the C2 and C5 positions of a furan ring is a key step in many synthetic routes. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.commychemblog.comambeed.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halide like phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.com The electrophilic iminium salt formed then attacks the furan ring.
For brominated furans, the regioselectivity of formylation is crucial. In the case of 3-bromofuran (B129083), formylation can be directed to the C2 position. acs.orgacs.orgfigshare.com For example, highly regioselective formylation of 3-bromofuran has been achieved to produce 3-bromofuran-2-carbaldehyde (B86034). acs.orgfigshare.com Another approach involves the deprotonation of 3-bromofuran using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with DMF to introduce the formyl group at the 2-position. chemicalbook.com The regioselectivity of these reactions is often influenced by factors such as the choice of base, solvent, and reaction temperature. mdpi.com
Convergent and Divergent Synthesis from Precursors
To overcome the selectivity issues associated with direct functionalization, multistep synthetic sequences starting from readily available precursors are often employed. These can be categorized as convergent or divergent pathways.
Multistep Synthesis from Simpler Brominated Furans (e.g., 3-Bromofuran-2-carbaldehyde)
A common strategy involves a stepwise approach starting from a simpler brominated furan, such as 3-bromofuran-2-carbaldehyde. This intermediate can be synthesized by the formylation of 3-bromofuran. acs.orgchemicalbook.com Subsequent functionalization at the C5 position is then required to introduce the second aldehyde group.
One potential method for this transformation is through a lithiation-formylation sequence. The bromine atom at the 3-position and the aldehyde at the 2-position influence the acidity of the remaining ring protons. Deprotonation at the C5 position with a strong base, followed by reaction with a formylating agent like DMF, could yield the desired this compound. The success of this approach hinges on achieving selective deprotonation at C5 over other possible sites. Ortho-lithiation strategies, where a directing group guides the deprotonation to an adjacent position, are well-established for aromatic systems and could be applicable here. uoc.grpsgcas.ac.inorganic-chemistry.org
Table 1: Synthesis of 3-Bromofuran-2-carbaldehyde
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Bromofuran | MeOCHCl₂/TiCl₄ | 3-Bromo-2-furaldehyde | 96% | acs.org |
| 3-Bromofuran | LDA, THF, then DMF | 3-Bromofuran-2-carboxaldehyde | 41% | chemicalbook.com |
This table summarizes reported methods for the synthesis of a key intermediate, 3-bromofuran-2-carbaldehyde.
Pathways from Furan-2,5-dicarbaldehyde through Directed Halogenation
An alternative approach starts with the commercially available furan-2,5-dicarbaldehyde and introduces the bromine atom at the 3-position. As mentioned earlier, direct bromination is challenging due to the deactivating effect of the two aldehyde groups. Therefore, directed halogenation methods are necessary.
One strategy could involve the conversion of one or both aldehyde groups into a directing group that facilitates ortho-bromination. However, this adds extra steps to the synthesis for protection and deprotection. A more direct approach might involve activating the furan ring system towards electrophilic attack or employing a catalyst that can direct the bromination to the desired position.
Exploiting Photochemical Transformations for Halogenated Furaldehyde Analogs
Photochemical reactions offer an alternative pathway for the synthesis of halogenated furan derivatives. Irradiation of bromofuran derivatives in the presence of aromatic solvents can lead to the formation of aryl-substituted furans. researchgate.net While this specific reaction leads to arylation rather than the introduction of an aldehyde, it highlights the potential of photochemistry to induce transformations on the furan ring.
Furthermore, photochemical reactions have been used for the synthesis of 5,5'-diformyl-2,2'-difuran by irradiating furfural (B47365) or a mixture of furfural and 5-bromo-2-furfural. google.com The study of the photochemistry of furaldehyde derivatives, such as 2-furaldehyde dimethylhydrazone and 5-nitro-2-furaldehyde, provides insights into the excited state reactivity of these molecules, which could potentially be harnessed for selective functionalization. researchgate.netrsc.org The interaction of excited carbonyl compounds with halides has also been studied, suggesting that photochemical methods could be explored for the direct halogenation of furaldehydes under specific conditions. academie-sciences.fr
Catalytic Approaches in this compound Synthesis
The synthesis of highly functionalized heterocyclic compounds such as this compound is pivotal for the development of novel materials and pharmaceuticals. Catalytic methodologies offer elegant and efficient solutions for constructing such complex architectures, providing advantages in selectivity, yield, and sustainability over classical stoichiometric methods. This section explores advanced catalytic strategies, including organometallic catalysis, acid-catalyzed transformations, and green synthetic protocols, that are pertinent to the synthesis of this compound.
Organometallic Catalysis for C-C and C-Br Bond Formation
Organometallic catalysis provides powerful tools for the precise formation of carbon-carbon (C-C) and carbon-halogen (C-X) bonds, which are fundamental steps in the synthesis of this compound. Transition metals, particularly palladium, are central to many of these transformations due to their versatile reactivity and tolerance of various functional groups. mdpi.com
Strategic approaches to the target molecule could involve either the introduction of formyl groups onto a pre-existing 3-bromofuran core or the bromination of a furan-2,5-dicarbaldehyde scaffold. Organometallic methods are especially crucial for the formylation steps. One potential pathway is the direct, double C-H activation and formylation of 3-bromofuran at the C-2 and C-5 positions. While challenging, catalytic C-H activation is a rapidly advancing field for creating C-C bonds without requiring pre-functionalized starting materials. u-tokyo.ac.jpbeilstein-journals.orgdmaiti.com
A more established route involves the palladium-catalyzed carbonylation of a di-halogenated furan intermediate. For instance, a 3-bromo-2,5-diiodofuran could undergo a double carbonylation reaction. Palladium-catalyzed carbonylation of aryl halides is a well-documented method for producing aldehydes and other carbonyl compounds. acs.orgacs.org These reactions typically involve a palladium catalyst, a carbon monoxide (CO) source, and a reducing agent.
Another key organometallic strategy is cross-coupling. While not directly forming the aldehyde, coupling reactions can build the necessary carbon skeleton which can be later converted to the aldehyde. For example, the palladium-catalyzed coupling of 5-bromo-2-furaldehyde (B32451) with other organic fragments can be a step towards more complex structures. organic-chemistry.org The principles of such couplings are foundational and could be adapted for the synthesis of the target dialdehyde (B1249045).
Below is a table summarizing relevant organometallic catalyst systems used in the functionalization of furan derivatives, which could be adapted for the synthesis of this compound.
| Catalyst System | Reactants | Product Type | Potential Application in Synthesis | Reference(s) |
| Pd(OAc)₂ / PPh₃ | Aryl Halide, CO, H₂ | Aryl Aldehyde | Carbonylation of a dihalo-3-bromofuran intermediate. | acs.org |
| PdCl₂(CH₃CN)₂ / CuCl₂ | Allyl-diketone | Functionalized Furan | Cyclization to form the core furan ring. | mdpi.com |
| Pd(OAc)₂ / O₂ | Furfural | Dimerized Furfural | C-C bond formation via C-H activation. | journals.co.za |
| Pd Catalyst / Lewis Acid | Enyne Acetate | 2,5-Disubstituted Furan | Construction of the substituted furan ring. | organic-chemistry.org |
Lewis Acid and Brønsted Acid Catalyzed Transformations
Acid catalysis plays a critical role in many synthetic transformations involving furan rings. Both Lewis and Brønsted acids can be employed to activate substrates, control regioselectivity, and facilitate key bond-forming events necessary for the synthesis of this compound.
Lewis acids are particularly effective in promoting electrophilic substitution reactions on the furan ring, such as formylation. In reactions like the Vilsmeier-Haack or Gattermann formylation, a Lewis acid activates the formylating agent, making it more electrophilic. intermediateorgchemistry.co.uk For furan derivatives, milder Lewis acids such as tin(IV) chloride (SnCl₄) or zinc(II) iodide (ZnI₂) are often preferred over stronger ones like aluminum chloride (AlCl₃), as the latter can induce ring-opening or polymerization of the sensitive furan nucleus. intermediateorgchemistry.co.ukresearchgate.net A potential synthetic route could involve the Lewis acid-catalyzed diformylation of 3-bromofuran. Furthermore, mixed Lewis acid systems (e.g., ZrCl₄/ZnI₂) have been shown to be effective in synthesizing functionalized furans from sugar-derived precursors. researchgate.net
Brønsted acids are also integral to furan chemistry. They are essential in the dehydration of carbohydrates to produce furan-ring precursors, such as in the conversion of fructose (B13574) to 5-(hydroxymethyl)furfural (HMF), a common starting point for furan-2,5-dicarbaldehyde. thieme-connect.comresearchgate.net Strong Brønsted superacids like trifluoromethanesulfonic acid (TfOH) can activate furanic compounds towards hydroarylation, demonstrating their power in C-C bond formation. researchgate.net For more targeted applications, solid acid catalysts or functionalized ionic liquids containing sulfonic acid groups (-SO₃H) offer a recyclable and often milder alternative to mineral acids for promoting condensation and other transformations. rsc.org
The table below highlights examples of acid catalysts used in the synthesis and functionalization of furans.
| Catalyst Type | Catalyst Example | Reaction Type | Potential Application in Synthesis | Reference(s) |
| Lewis Acid | SnCl₄ | Gattermann Formylation | Diformylation of 3-bromofuran. | intermediateorgchemistry.co.uk |
| Lewis Acid | BF₃·OEt₂ | Conjugate Addition | Functionalization of the furan ring. | thieme-connect.com |
| Mixed Lewis Acids | ZrCl₄ / ZnI₂ | Cyclization/Rearrangement | Synthesis of functionalized furans from glucal. | researchgate.net |
| Brønsted Acid | -SO₃H Functionalized Ionic Liquid | Condensation | Condensation of furan derivatives with aldehydes. | rsc.org |
| Brønsted Superacid | Trifluoromethanesulfonic Acid (TfOH) | Hydroarylation | C-C bond formation on the furan ring. | researchgate.net |
Exploration of Sustainable and Green Synthesis Protocols
The principles of green chemistry—which prioritize waste reduction, use of renewable resources, and energy efficiency—are increasingly guiding the development of new synthetic methodologies. The synthesis of furanic compounds, including this compound, is an area ripe for the application of these principles, especially given that the parent furan ring can be derived from biomass. researchgate.net
A primary green strategy is the use of renewable starting materials. The furan core of the target molecule is conceptually derivable from C5 or C6 sugars found in lignocellulosic biomass. thieme-connect.comresearchgate.net Catalytic dehydration of these sugars yields furfural or HMF, which are platform chemicals that can be further functionalized.
Another key aspect of green synthesis is the use of environmentally benign catalysts and reaction media. Natural, biodegradable catalysts, such as citric acid derived from lemon juice, have been successfully used for synthesizing functionalized furan-2-ones and other heterocycles. researchgate.nettandfonline.com These catalysts are inexpensive, non-toxic, and readily available. The replacement of volatile organic compounds (VOCs) with greener solvents like water or ethanol, or conducting reactions under solvent-free conditions, significantly reduces the environmental footprint of a synthetic process. researchgate.netresearchgate.net Two-phase systems using water and an organic solvent (which can also be a reactant, like furan itself) have been developed to improve yields and facilitate product separation in acid-catalyzed reactions. rsc.org
The development of reusable heterogeneous catalysts is also a cornerstone of green chemistry. Solid acid catalysts, for example, can be easily separated from the reaction mixture and recycled, minimizing waste and catalyst loss.
The following table summarizes green chemistry approaches that could be applied to the synthesis of this compound.
| Green Chemistry Principle | Approach | Example | Potential Benefit | Reference(s) |
| Use of Renewable Feedstocks | Biomass-derived starting materials | Synthesizing the furan core from fructose or furfural. | Reduces reliance on petrochemicals. | thieme-connect.comresearchgate.net |
| Benign Catalysts | Natural, biodegradable acids | Using citric acid as a Brønsted acid catalyst. | Low toxicity, cost-effective, and renewable. | researchgate.nettandfonline.com |
| Benign Solvents/Media | Aqueous or solvent-free conditions | Performing reactions in water, ethanol, or without solvent. | Reduces VOC emissions and simplifies purification. | researchgate.netresearchgate.net |
| Catalytic Efficiency | Reusable heterogeneous catalysts | Employing solid acid catalysts or functionalized ionic liquids. | Facilitates catalyst recycling and reduces waste. | rsc.org |
| Atom Economy | C-H Activation | Direct formylation of the furan ring without pre-functionalization. | Maximizes the incorporation of reactant atoms into the final product. | u-tokyo.ac.jpbeilstein-journals.org |
Elucidating the Reactivity and Reaction Mechanisms of 3 Bromofuran 2,5 Dicarbaldehyde
Chemical Transformations Involving the Furan (B31954) Ring
The furan ring in 3-Bromofuran-2,5-dicarbaldehyde is electron-deficient due to the presence of two strongly electron-withdrawing aldehyde groups. The bromine atom at the 3-position further influences the ring's reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic and Nucleophilic Substitution Reactions on the Brominated Furan System
The electron-withdrawing nature of the dicarbaldehyde groups deactivates the furan ring towards electrophilic aromatic substitution. However, the bromine atom can be susceptible to substitution reactions. In related brominated furan systems, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are common methods to introduce new carbon-carbon bonds. For instance, 2-bromofuran (B1272941) derivatives can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield 2-arylfurans. researchgate.net
Nucleophilic aromatic substitution on the brominated furan system is also a plausible transformation. The electron-withdrawing aldehyde groups can facilitate the attack of nucleophiles at the carbon atom bearing the bromine atom.
Ring-Opening and Rearrangement Processes Induced by Specific Reagents
Furan rings, particularly those with electron-withdrawing substituents, can undergo ring-opening reactions under specific conditions. rsc.org For instance, treatment with certain oxidizing agents or strong acids can lead to the cleavage of the furan ring, yielding acyclic dicarbonyl compounds. While specific studies on this compound are not prevalent, related furan systems demonstrate this reactivity. The presence of the bromine atom might influence the regioselectivity of the ring-opening process.
Rearrangement reactions of the furan ring in this specific compound are not well-documented. However, in broader furan chemistry, rearrangements can be induced by thermal or photochemical means, or by the action of specific catalysts, often leading to the formation of other heterocyclic or carbocyclic systems. nih.gov
Diels-Alder and Related Cycloaddition Chemistry of Furan Dicarbaldehydes
Furan and its derivatives can act as dienes in Diels-Alder reactions. researchgate.net The presence of electron-withdrawing groups on the furan ring, such as the aldehyde groups in this compound, enhances its reactivity as a diene, particularly with electron-rich dienophiles. However, the aromatic character of the furan ring often leads to reversible Diels-Alder reactions.
In the case of furan-2,5-dicarbaldehyde (B19676) derivatives, cycloaddition with reactive dienophiles like benzyne (B1209423) has been reported to yield naphthalene (B1677914) derivatives after a subsequent aromatization step. rsc.orgrsc.org The initial [4+2] cycloaddition forms a 7-oxabicyclo[2.2.1]heptadiene intermediate, which can then be converted to the corresponding naphthalene. rsc.orgnih.gov The bromine atom at the 3-position is expected to influence the electronics and sterics of the cycloaddition, potentially affecting the reaction rate and the stability of the resulting adduct.
| Diene | Dienophile | Product Type | Reference |
| Furan-2,5-dicarbaldehyde derivatives | Benzyne | 7-Oxabenzonorbornadiene derivatives | rsc.orgrsc.org |
| Furan | Methyl acrylate | Oxanorbornene derivatives | researchgate.net |
Reactivity of the Aldehyde Functional Groups at C2 and C5
The two aldehyde groups at the C2 and C5 positions are key sites for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions.
Nucleophilic Addition Reactions: Alcoholysis, Amine Condensation, and Cyanohydrin Formation
The aldehyde groups readily undergo nucleophilic addition reactions.
Alcoholysis: In the presence of an alcohol and an acid catalyst, the aldehyde groups can be converted to acetals. This reaction is often used as a protecting strategy for the aldehyde functionality.
Amine Condensation: Reaction with primary amines leads to the formation of imines (Schiff bases), while reaction with secondary amines can yield enamines. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds.
Cyanohydrin Formation: The addition of hydrogen cyanide or a cyanide salt to the aldehyde groups results in the formation of cyanohydrins. This reaction is a classic method for carbon chain extension.
The reactivity of the two aldehyde groups may be similar, potentially leading to a mixture of mono- and di-substituted products. Selective reaction at one aldehyde group over the other would likely require careful control of reaction conditions or the use of a protecting group strategy.
Controlled Oxidation to Carboxylic Acids and Reduction to Alcohols
The aldehyde groups can be easily oxidized to the corresponding carboxylic acids. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate, chromic acid, or milder reagents like sodium chlorite (B76162) to avoid over-oxidation or degradation of the furan ring. organic-chemistry.orgresearchgate.net The oxidation of furan-2,5-dicarbaldehyde to furan-2,5-dicarboxylic acid is a known transformation. mdpi.comresearchgate.net
Conversely, the aldehyde groups can be reduced to primary alcohols. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be critical to avoid the reduction of other functional groups or the furan ring itself. Palladium-catalyzed hydrogenation can also be employed for the reduction of aldehydes. acs.org
| Starting Material | Reagent | Product | Reference |
| Aromatic Aldehydes | Oxone | Carboxylic Acids | organic-chemistry.org |
| Aromatic Aldehydes | Sodium Hypochlorite | Carboxylic Acids | researchgate.net |
| 5-Hydroxymethylfurfural (HMF) | Pt nanoparticles | Furan-2,5-dicarboxylic acid (FDCA) | researchgate.net |
| Aromatic Halides | Alcohols (as reductant) | Biaryls/Dehalogenated products | acs.org |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
The aldehyde groups of this compound are susceptible to olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which are fundamental methods for forming carbon-carbon double bonds. tcichemicals.comyoutube.com
The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone to an alkene. While specific studies on this compound are not prevalent in the provided results, the general mechanism is well-established.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org This reaction is known for its high reactivity and typically favors the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com The reaction begins with the deprotonation of a phosphonate ester by a base to generate a nucleophilic carbanion. youtube.comwikipedia.org This carbanion then attacks the aldehyde's carbonyl carbon, leading to an oxaphosphetane intermediate that subsequently decomposes to yield the alkene and a water-soluble phosphate (B84403) byproduct. youtube.comalfa-chemistry.com The reactivity of the phosphonate carbanion is generally higher than that of the corresponding Wittig ylide, allowing it to react with a broader range of carbonyl compounds, including ketones. organicchemistrydata.org The stereoselectivity of the HWE reaction can be influenced by factors such as the steric bulk of the aldehyde and the reaction temperature. wikipedia.org
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate salt |
| Stereoselectivity | Can produce both (E) and (Z) isomers | Generally favors (E)-alkenes |
| Reactivity | Stabilized ylides react mainly with aldehydes | More reactive, reacts with aldehydes and ketones |
Reactivity of the Bromine Substituent at C3
The bromine atom at the C3 position of the furan ring is a key site for various transformations, enabling the introduction of diverse substituents through cross-coupling, metalation, and substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine atom on this compound can serve as a handle for these transformations.
The Suzuki-Miyaura coupling reaction joins an organoboron compound with an organohalide using a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used due to its mild conditions and the commercial availability of many boronic acids. nih.gov The general mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to give the coupled product and regenerate the catalyst. libretexts.org While specific examples with this compound are not detailed, the Suzuki coupling of other bromofuran derivatives, such as 2-bromofuran and 5-bromofuran-2-carbaldehyde, with various arylboronic acids has been successfully demonstrated. nih.govresearchgate.net
The Stille coupling reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. u-tokyo.ac.jporganic-chemistry.org A significant advantage of Stille coupling is the stability of organostannanes and their tolerance to a wide range of functional groups. u-tokyo.ac.jp However, the toxicity of the tin reagents is a major drawback. organic-chemistry.org
The Negishi coupling utilizes an organozinc reagent to couple with an organohalide in the presence of a palladium or nickel catalyst.
The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene. beilstein-journals.orgnih.gov The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. nih.gov While the aryl Heck reaction is well-established, the alkyl Heck reaction is less developed. nih.gov
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Key Features |
| Suzuki-Miyaura | Organoboron | Mild conditions, commercially available reagents. nih.gov |
| Stille | Organotin | Tolerant of many functional groups, but tin reagents are toxic. organic-chemistry.org |
| Negishi | Organozinc | High reactivity and functional group tolerance. |
| Heck | Alkene | Forms a new C-C bond at an sp2 carbon of the alkene. beilstein-journals.org |
Directed ortho-metalation (DoM) and lithiation are powerful strategies for the functionalization of aromatic and heterocyclic rings. umich.eduresearchgate.net These methods involve the deprotonation of a position ortho (adjacent) to a directing group, followed by quenching with an electrophile. umich.edu
For furan systems, lithiation can be achieved using strong bases like n-butyllithium or lithium diisopropylamide (LDA). iust.ac.ir The position of lithiation is often directed by existing substituents. For instance, in 3-bromofuran (B129083), treatment with LDA at low temperatures can lead to deprotonation at the C2 position. iust.ac.ir It has been shown that 3-lithiofuran, generated from 3-bromofuran via metal-halogen exchange, can rearrange to the more stable 2-lithiofuran (B141411) at higher temperatures. iust.ac.ir
In a related example, the formylation of 3-bromofuran to produce 3-bromofuran-2-carbaldehyde (B86034) has been achieved using titanium tetrachloride and dichloromethyl methyl ether, which involves an electrophilic attack on the furan ring. acs.org While direct lithiation of this compound is not explicitly described in the provided search results, the methodologies applied to simpler 3-bromofurans suggest that similar strategies could be employed, potentially leading to further functionalization at the C4 position. iust.ac.ircore.ac.uk
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. pressbooks.publibretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.orglibretexts.org
In the case of this compound, the two aldehyde groups at the C2 and C5 positions act as electron-withdrawing groups. However, neither is directly ortho or para to the bromine at C3. Despite this, SNAr reactions on furan rings are known. core.ac.uk The reactivity in SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions. d-nb.info For instance, palladium-catalyzed amination reactions have been shown to be faster for 2-bromofuran compared to 3-bromofuran, indicating a difference in reactivity based on the position of the leaving group. acs.org
Mechanistic Investigations of Complex Reaction Pathways
The interplay of the different functional groups on this compound can lead to complex reaction pathways. For example, a theoretical study using Density Functional Theory (DFT) has been conducted on the ionic Diels-Alder reaction of 3-bromofuran, highlighting the intricate electronic effects that govern its reactivity. rsc.org
Mechanistic studies of palladium-catalyzed reactions involving furan derivatives have revealed the potential for various competing pathways, such as dimerization and rearrangement. nih.gov For example, in the Pd-catalyzed Heck reaction of benzyl (B1604629) halides, unusual rearrangement products have been observed, which are proposed to form via cyclopalladation intermediates. nih.gov
Furthermore, investigations into the formation of furan-like disinfection byproducts have proposed novel pathways involving the opening of a phenolic ring followed by intramolecular nucleophilic addition to form a five-membered ring. rsc.org While not directly involving this compound, these studies underscore the diverse and sometimes unexpected reactivity of furan precursors under various conditions.
Synthesis and Exploration of Advanced Derivatives of 3 Bromofuran 2,5 Dicarbaldehyde
Derivatives from Aldehyde Functionalization
The two aldehyde groups at the 2 and 5 positions of the furan (B31954) ring are prime sites for chemical modification, allowing for the construction of a diverse range of derivatives.
The oxidation of the aldehyde groups in 3-Bromofuran-2,5-dicarbaldehyde leads to the formation of 3-Bromofuran-2,5-dicarboxylic acid. This transformation can be achieved using various oxidizing agents. A common method involves the use of sodium chlorite (B76162) in the presence of a chlorine scavenger like 2-methyl-2-butene. This reaction is typically carried out in a buffered aqueous solution to maintain a mildly acidic pH, which is optimal for the selective oxidation of aldehydes to carboxylic acids without significant side reactions.
The resulting dicarboxylic acid can then be readily converted to its corresponding esters through Fischer esterification. This acid-catalyzed reaction with an alcohol, such as methanol (B129727) or ethanol, yields the respective dimethyl or diethyl esters. The esterification process is often driven to completion by removing the water formed during the reaction. These ester derivatives are valuable intermediates for further synthetic transformations, including the synthesis of polyesters and other polymers. researchgate.net
| Reactant | Reagent(s) | Product |
| This compound | Sodium chlorite, 2-methyl-2-butene | 3-Bromofuran-2,5-dicarboxylic acid |
| 3-Bromofuran-2,5-dicarboxylic acid | Methanol, Acid catalyst | Dimethyl 3-bromofuran-2,5-dicarboxylate |
| 3-Bromofuran-2,5-dicarboxylic acid | Ethanol, Acid catalyst | Diethyl 3-bromofuran-2,5-dicarboxylate |
The carbonyl groups of this compound readily undergo condensation reactions with primary amines, hydroxylamine, and hydrazine (B178648) to form imines (Schiff bases), oximes, and hydrazones, respectively. masterorganicchemistry.comresearchgate.net These reactions are typically catalyzed by a small amount of acid and involve the formation of a tetrahedral intermediate followed by the elimination of a water molecule. nih.gov
The formation of these C=N double bonds introduces new functionalities and can significantly alter the electronic and steric properties of the parent molecule. masterorganicchemistry.com For instance, imine derivatives are important intermediates in the synthesis of various nitrogen-containing heterocycles. Oximes and hydrazones have been widely used in bioconjugation chemistry due to their stability and the specific conditions under which they form. nih.gov The reaction is reversible, and the products can be hydrolyzed back to the aldehyde under aqueous acidic conditions. researchgate.netyoutube.com
| Reactant | Reagent | Product Type |
| This compound | Primary Amine (R-NH₂) | Diimine |
| This compound | Hydroxylamine (NH₂OH) | Dioxime |
| This compound | Hydrazine (NH₂NH₂) | Dihydrazone |
The dialdehyde (B1249045) functionality of this compound serves as a key building block for the construction of more complex spirocyclic and fused heterocyclic systems. beilstein-journals.orgmdpi.com These reactions often involve multi-component reactions or tandem cyclization sequences. For example, condensation reactions with bifunctional nucleophiles can lead to the formation of fused ring systems.
The synthesis of such complex molecules is of significant interest as it allows for the creation of three-dimensional structures with defined stereochemistry, which can be crucial for biological activity. beilstein-journals.org The inherent strain and unique geometry of spirocyclic and fused systems can impart beneficial physicochemical properties, making them attractive targets in drug discovery and materials science. mdpi.com The development of novel synthetic methodologies for accessing these complex scaffolds from readily available starting materials like this compound is an active area of research. nih.govorganic-chemistry.org
Derivatives from Bromine Functionalization
The bromine atom at the 3-position of the furan ring provides a handle for introducing a variety of substituents through cross-coupling reactions and other substitution pathways.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for forming carbon-carbon bonds. nih.govnih.gov In the context of this compound, the bromine atom can be readily displaced by aryl or alkyl groups from organoboron or organozinc reagents, respectively. nih.govrsc.org
| Reaction Type | Coupling Partners | Key Reagents | Product |
| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd catalyst, Ligand, Base | 3-Aryl-furan-2,5-dicarbaldehyde |
| Negishi Coupling | This compound, Organozinc reagent | Pd catalyst, Ligand | 3-Alkyl/Aryl-furan-2,5-dicarbaldehyde |
The bromine atom in this compound can be replaced with other halogens or functional groups through various substitution reactions. For instance, halogen exchange reactions can be used to introduce fluorine, chlorine, or iodine atoms at the 3-position.
Furthermore, "halogen dance" reactions, which involve the base-mediated migration of a halogen atom to an adjacent position, can potentially be employed to synthesize regioisomers that are not directly accessible. researchgate.net While direct examples for this compound are not extensively documented, the principles of these reactions on similar brominated heterocycles suggest their feasibility. Such transformations would provide access to a wider range of substituted furan dicarbaldehydes, further expanding the synthetic utility of this versatile starting material. Photochemical methods have also been reported for the synthesis of aryl-substituted furyl derivatives from bromofuran carbaldehydes. researchgate.net
Oligomerization and Polymerization Based on the Furan Core
The furan scaffold, particularly functionalized derivatives like this compound, serves as a versatile platform for the synthesis of complex macromolecular structures. The presence of two aldehyde groups and a reactive bromine atom allows for a variety of chemical transformations, leading to the formation of oligomers and polymers with tailored properties. These materials are of significant interest for applications in organic electronics and advanced materials science.
Controlled Synthesis of Bifuran and Oligofuran Structures
The construction of well-defined bifuran and oligofuran architectures is a critical step in developing advanced furan-based materials. These oligomers act as building blocks for larger polymeric systems and possess unique electronic and optical properties dependent on their length and planarity. The synthesis of such structures from precursors like this compound requires precise control over coupling reactions to achieve the desired connectivity and avoid unwanted side reactions.
Research into the synthesis of α-oligofurans has demonstrated several effective strategies. A common approach involves the regioselective lithiation of a protected furan derivative, followed by a metal-induced homocoupling reaction. For instance, 2,2'-bifuran-3,3'-dicarbaldehyde has been synthesized by first protecting 3-furanaldehyde as an acetal, then performing a regioselective lithiation and subsequent homocoupling using copper(II) chloride (CuCl₂), followed by deprotection. researchgate.net This method ensures the formation of a symmetrical bifuran core.
For the construction of longer, unsymmetrical oligofurans, cross-coupling reactions such as Stille and Suzuki-Miyaura couplings are frequently employed. researchgate.net These reactions allow for the sequential addition of furan units. A key challenge in working with polyfunctional molecules like this compound is achieving selectivity. One advanced technique involves the use of a masking group, such as a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group. In a related system, a silyl (B83357) group placed near a bromine atom on a furan ring was shown to render that bromine unreactive towards standard Stille coupling conditions. nih.gov This allows for selective coupling at other positions. The silyl group can later be removed to reveal the reactive site for subsequent coupling reactions, enabling the stepwise and controlled synthesis of longer oligofurans. nih.gov
The reaction conditions for these coupling methods are crucial for achieving high yields and selectivity. Palladium catalysts, such as Pd(PPh₃)₄, are commonly used in Stille couplings. nih.gov The choice of solvent and temperature also plays a significant role in the reaction outcome.
Table 1: Selected Methods for Bifuran and Oligofuran Synthesis
| Precursor Type | Coupling Method | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Furanaldehyde Acetal | Homocoupling | i) n-BuLi, ether, -78°C to r.t. ii) CuCl₂ | Symmetrical 2,2'-Bifuran-3,3'-dicarbaldehyde | researchgate.net |
| Bromo-silylfuran | Stille Coupling | Stannyl-furan, Pd(PPh₃)₄, 1,4-dioxane, 90°C | Silyl-protected Tetrafuran | nih.gov |
| Dibromo-bifuran | Selective Stille Coupling | Stannyl-furan, Pd(PPh₃)₄, 1,4-dioxane, 90°C | 3-Bromo-oligofuran | nih.gov |
This table presents examples of synthetic strategies applicable to the controlled formation of oligofurans from functionalized furan precursors.
The structural integrity of the resulting oligofurans is paramount. X-ray crystallographic analysis of related compounds, such as bromotetrafuran, has confirmed the non-planar arrangement of the furan rings, which influences the electronic properties of the molecule. nih.gov The ability to synthesize specific isomers, such as head-to-head or head-to-tail polyfurans, is also critical, as this affects the backbone conformation and the material's solid-state packing. acs.org
Design and Synthesis of Polylinkers and Monomers for Polymeric Systems
The aldehyde and bromo functionalities of this compound and its oligomeric derivatives are key handles for designing and synthesizing monomers suitable for polymerization. These monomers can be tailored to produce a variety of polymeric systems, including polyesters and polyamides, which are of interest as bio-based alternatives to petroleum-derived polymers. acs.orgoulu.fi
One major pathway involves the oxidation of the aldehyde groups to carboxylic acids. The resulting furandicarboxylic acid derivative can then be used as a diacid monomer in polycondensation reactions with diols to form polyesters. oulu.fi For example, 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA) has been successfully polymerized with ethylene (B1197577) glycol or 1,4-butanediol (B3395766) via melt polycondensation to yield novel bifuran-based polyesters. oulu.fi These polymers have shown promising thermal properties, such as higher glass transition temperatures compared to analogous polymers derived from terephthalic acid or 2,5-furandicarboxylic acid (FDCA). oulu.fi
Another important transformation is the conversion of the dialdehyde into a diamine monomer. Direct reductive amination of 2,5-diformylfuran (DFF), the non-brominated analogue of the title compound, with ammonia (B1221849) over a Nickel-Raney catalyst has been shown to produce 2,5-bis(aminomethyl)furan (B21128) (BAF). researchgate.net This diamine is a valuable monomer for the production of polyamides and polyurethanes. researchgate.net The reaction proceeds through oligomeric imine intermediates. researchgate.net Applying this methodology to this compound or its oligomers would yield novel brominated diamine monomers, opening pathways to new classes of functional polyamides.
The bromine atom on the furan ring offers further opportunities for designing advanced polymeric systems. It can be retained in the final polymer to impart specific properties, such as flame retardancy or modified electronic characteristics. Alternatively, it can be used as a reactive site for post-polymerization modification or to create cross-linkable polymers. For instance, brominated furan derivatives can be incorporated into polymer backbones, creating functionalized polymers that serve as platforms for further chemical transformations. smolecule.com
Table 2: Monomer Synthesis from Furan-Dicarbaldehyde Derivatives
| Starting Material | Transformation | Reagents & Conditions | Monomer Product | Target Polymer | Reference |
|---|---|---|---|---|---|
| 2,2'-Bifuran-5,5'-dicarboxylate | Polycondensation | Ethylene glycol or 1,4-butanediol, melt reaction | - | Polyester | oulu.fi |
| 2,5-Diformylfuran (DFF) | Reductive Amination | NH₃, H₂, Nickel-Raney catalyst, THF/water | 2,5-Bis(aminomethyl)furan (BAF) | Polyamide, Polyurethane | researchgate.net |
This table illustrates key chemical transformations for converting furan dialdehydes and related structures into monomers for various polymer classes.
The development of these furan-based polymers is driven by the search for sustainable materials with enhanced properties. The rigid, aromatic structure of the furan and bifuran units can lead to polymers with excellent thermal stability and barrier properties, making them suitable for a range of applications. acs.orgoulu.fi
Applications in Advanced Organic Chemistry, Materials Science, and Medicinal Chemistry
A Versatile Building Block in Complex Chemical Synthesis
The strategic placement of reactive functional groups on the furan (B31954) core of 3-Bromofuran-2,5-dicarbaldehyde makes it a highly valuable precursor in the construction of intricate molecular architectures.
Rational Design of Polyfunctionalized Heterocyclic Scaffolds
The presence of two aldehyde groups and a bromine atom allows for a variety of chemical transformations, making this compound an ideal starting material for the rational design of polyfunctionalized heterocyclic scaffolds. researchgate.netnih.gov The aldehyde moieties can readily participate in condensation reactions, while the bromine atom can be substituted or involved in cross-coupling reactions. researchgate.netresearchgate.net This multi-faceted reactivity enables the synthesis of a diverse range of heterocyclic compounds with tailored properties. researchgate.netnih.gov For instance, irradiation of 3-bromofuran-2-carbaldehyde (B86034) in aromatic solutions can yield 3-aryl-2-furyl derivatives, demonstrating the potential for creating complex aromatic systems. researchgate.net
The development of synthetic strategies for star-shaped molecules often relies on poly-functionalized building blocks that can undergo reactions like O-, S-, and N-alkylation, cyclocondensation, and cross-coupling reactions. nih.gov The structure of this compound is well-suited for such transformations. For example, Negishi cross-coupling reactions, which utilize organozinc compounds, have been successfully employed in the synthesis of various star-shaped molecules containing thiophene (B33073) and other heterocyclic cores. nih.gov
Asymmetric Synthesis Utilizing the Compound's Chirality or Enabling Chiral Auxiliaries
While this compound itself is not chiral, its derivatives can be utilized in asymmetric synthesis. The furan ring system is a key component in a number of biologically active molecules, and the ability to control stereochemistry is crucial for their efficacy. For example, the synthesis of a key component of HIV protease inhibitors, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, was achieved through a one-pot procedure starting from furan. acs.org This highlights the importance of furan-based structures in the development of chiral therapeutic agents. The functional groups on this compound can be modified to introduce chiral auxiliaries, which can then direct the stereochemical outcome of subsequent reactions, leading to the synthesis of enantiomerically pure compounds.
Contributions to Polymer Chemistry and Bio-based Materials
The drive towards a sustainable bioeconomy has spurred significant interest in biomass-derived monomers for polymer production. mdpi.comrsc.org Furan-based compounds, in particular, are seen as promising alternatives to their petroleum-based counterparts. researchgate.netacs.org
Development of Monomers for Novel Bio-based Polyesters and Copolyesters
There is a strong analogy between this compound and the well-studied bio-based monomer 2,5-furandicarboxylic acid (FDCA). mdpi.comacs.org FDCA is a key building block for bio-based polyesters like poly(ethylene furanoate) (PEF), which exhibits properties comparable or even superior to the conventional petroleum-based poly(ethylene terephthalate) (PET). acs.orgmdpi.com
The aldehyde groups of this compound can be oxidized to carboxylic acid groups, yielding a brominated analogue of FDCA. This derivative can then be used as a monomer in polycondensation reactions with diols to produce novel bio-based polyesters. acs.orgresearchgate.net The resulting polymers would be analogous to those derived from FDCA and its derivatives, such as dimethyl 2,5-furandicarboxylate (DMFD). mdpi.comnih.gov The synthesis of furan-based polyesters is often carried out via a two-step melt polycondensation process, starting with either the diacid or its dimethyl ester. mdpi.com
Furthermore, the bromine atom on the furan ring offers a unique handle for further functionalization, which is not present in FDCA. This allows for the synthesis of polyesters with tailored properties. The development of bio-based polyesters from furan derivatives is a rapidly growing field, with researchers exploring various diols and copolymerization strategies to fine-tune the material characteristics. acs.orgnih.govmdpi.com
Tailoring Polymer Properties through Incorporation of this compound Units
The incorporation of this compound, or its derivatives, into polymer chains can significantly influence the final properties of the material. The rigid furan ring contributes to enhanced thermal stability and mechanical strength, similar to the effect observed in FDCA-based polyesters. mdpi.comrsc.org The presence of the bromine atom can impart flame retardant properties to the polymer.
Copolymerization is a powerful tool for tuning the properties of furan-based polyesters. mdpi.com By incorporating different monomers alongside the this compound-derived unit, properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity can be precisely controlled. mdpi.commdpi.com For instance, the introduction of rigid diols can increase the Tg of the resulting polyester, while the use of longer, more flexible diols can lead to a decrease in Tg and an increase in ductility. mdpi.comnih.gov
The ability to modify polymer properties through the strategic incorporation of functionalized monomers like this compound is crucial for developing high-performance, bio-based materials for a wide range of applications. rsc.orgbohrium.com
Role in Advanced Organic Materials Development
The unique electronic and structural features of the furan ring make it a valuable component in the design of advanced organic materials. The presence of both aldehyde and bromo functionalities in this compound provides a versatile platform for creating novel materials with interesting optical and electronic properties.
The development of organic materials for applications in electronics often involves the synthesis of π-conjugated systems. Furan-containing oligomers and polymers have shown promise in this area. For example, symmetrical dialkyl-substituted α-oligofurans have been synthesized and their properties investigated. researchgate.net The synthesis of such materials often involves cross-coupling reactions, where the bromine atom of this compound could play a crucial role.
Furthermore, the reactivity of the aldehyde groups allows for the construction of larger, more complex architectures, including star-shaped molecules and dendrimers, which have potential applications in areas such as light-harvesting and sensing. nih.gov The ability to functionalize the furan ring through the bromine atom provides an additional avenue for tuning the properties of these advanced materials.
Precursors for Optoelectronic Materials (e.g., OLEDs)
This compound is identified as a key organic monomer for the development of materials used in optoelectronic applications, including Organic Light Emitting Diodes (OLEDs). bldpharm.com The design of novel conjugated polymers, often utilizing a donor-acceptor approach, is a common strategy for creating materials for organic solar cells and other optoelectronic devices. metu.edu.tr The furan unit within the dicarbaldehyde can be incorporated into larger conjugated systems, influencing the electronic properties of the resulting materials. The synthesis of star-shaped molecules, for instance, has been explored for their potential as blue emitters with high thermal stability, which are crucial components in OLED technology. rsc.org
Monomers for Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with a well-defined structure, formed through the reaction of organic precursors. wikipedia.org These materials are noted for their stability and high surface area. wikipedia.orgmdpi.com this compound serves as an organic monomer for the synthesis of COFs. bldpharm.com The aldehyde groups can participate in condensation reactions to form the extended, covalently linked networks that characterize COFs. The resulting frameworks have potential applications in gas storage, separation, and catalysis due to their tunable porosity and chemical functionality. wikipedia.orgd-nb.info The synthesis of COFs often involves solvothermal methods, and recent advancements have also explored sonochemical synthesis to increase yield and surface area. mdpi.com
Applications in Magnetic and Optical Materials
The utility of this compound extends to the creation of magnetic and optical materials. bldpharm.com Its derivatives can be investigated for their potential in developing new materials with specific magnetic or optical properties. smolecule.com The incorporation of furan-containing units can influence the photophysical properties of molecules, leading to applications in areas such as organic non-linear optical materials. ambeed.com
Construction of Star-shaped Molecules and Dendritic Architectures
Star-shaped molecules and dendritic architectures are complex, highly branched macromolecules with a central core and radiating arms. The synthesis of such structures often employs cross-coupling reactions to connect various building blocks. rsc.org While direct examples using this compound are not explicitly detailed, the principles of constructing C₃-symmetric star-shaped molecules with heterocyclic arms like furan are well-established. acs.org For instance, the trimerization of furan derivatives and subsequent functionalization through reactions like the Vilsmeier-Haack reaction can lead to the formation of complex, multi-armed structures. acs.org These molecules are of interest for their unique properties and potential applications in materials science and supramolecular chemistry. rsc.org
Emerging Opportunities in Medicinal Chemistry Scaffolds
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The unique substitution pattern of this compound presents opportunities for the design of novel drug-like molecules.
Design of Novel Scaffolds for Drug Discovery (referencing spirocyclic and C2-symmetric cleft scaffolds)
The systematic identification of molecular scaffolds is a key aspect of modern drug discovery. nih.gov Furan-based compounds can serve as the basis for creating diverse chemical libraries for screening against various biological targets. While specific examples utilizing this compound to create spirocyclic or C2-symmetric cleft scaffolds are not prevalent in the provided search results, the principles of scaffold-based drug design support its potential in this area. nih.gov Multicomponent reactions involving heterocyclic aldehydes are a powerful tool for generating complex and diverse molecular architectures, which can lead to the discovery of novel therapeutic agents. ub.edu
Exploration of Chemical Space Permeation through Furan-Based Scaffolds
The ability of a molecule to permeate biological membranes is a critical factor in its potential as a drug. Furan-based scaffolds can influence the physicochemical properties of a compound, such as its solubility and lipophilicity, which in turn affect its permeability. The incorporation of furan units into polymer structures, for example, has been shown to impact properties like oxygen permeability in copolyesters. acs.org In the context of drug discovery, the strategic use of furan-based building blocks like this compound can enable the exploration of new regions of chemical space, potentially leading to the identification of molecules with improved pharmacokinetic profiles.
Computational and Spectroscopic Deep Dive into this compound
The study of heterocyclic compounds is a cornerstone of modern organic chemistry, with furan derivatives playing a pivotal role in the development of pharmaceuticals, agrochemicals, and advanced materials. Among these, this compound stands out as a versatile synthetic intermediate. This article delves into the computational chemistry and advanced spectroscopic characterization of this compound, offering a detailed analysis of its electronic structure, reactivity, and molecular conformation, complemented by a thorough spectroscopic elucidation.
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Sustainable Synthetic Routes
A significant hurdle in the widespread application of many furan (B31954) derivatives is the development of efficient and sustainable synthetic methodologies. While methods exist for the synthesis of the parent compound, furan-2,5-dicarbaldehyde (B19676), often derived from biomass, these processes can face challenges related to stability and yield. nih.govmdpi.comwikipedia.org The introduction of a bromine atom at the 3-position adds another layer of complexity. Future research must focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and energy consumption. sarchemlabs.com
Key areas for investigation include:
Novel Catalytic Systems: Exploring new catalysts that can selectively brominate and oxidize furan precursors in a one-pot or tandem reaction sequence. This could involve the use of heteropolyacids or other robust catalysts that are easily recoverable and reusable. google.com
Flow Chemistry: Implementing continuous flow reactors for the synthesis of 3-Bromofuran-2,5-dicarbaldehyde could offer better control over reaction parameters, improve safety, and facilitate easier scale-up. mdpi.com
Bio-based Feedstocks: Investigating the direct conversion of biomass-derived furanics to their brominated counterparts would be a significant step towards a more sustainable production pipeline. mdpi.com
| Synthetic Approach | Potential Advantages | Anticipated Challenges |
|---|---|---|
| Novel Catalytic Systems | Improved selectivity and yield, potential for catalyst recycling. | Catalyst deactivation, cost, and optimization of reaction conditions. |
| Flow Chemistry | Enhanced safety and control, easier scalability, improved reproducibility. | Initial setup costs, potential for channel clogging with solid byproducts. |
| Bio-based Feedstocks | Increased sustainability, reduced reliance on petrochemicals. | Complexity of feedstock, purification of the final product. |
Exploration of Bio-conjugation and Bio-inspired Applications
The presence of two aldehyde groups makes this compound a prime candidate for bio-conjugation reactions. Aldehydes can react with primary amines, such as those found in the side chains of lysine (B10760008) residues in proteins, to form Schiff bases, which can be further stabilized through reductive amination. nih.govrsc.org This reactivity opens the door to a range of bio-inspired and biomedical applications.
Future research in this area could focus on:
Protein Labeling and Crosslinking: Utilizing the dialdehyde (B1249045) functionality to crosslink proteins or attach reporter molecules for imaging and diagnostic purposes. The dialdehyde nature could lead to the formation of stable cyclic conjugates. nih.govresearchgate.netnih.gov
Drug Delivery Systems: Incorporating this compound into polymer backbones to create biocompatible and biodegradable materials for controlled drug release. The furan ring itself is a component of some biologically active natural products. mdpi.com
Self-Healing Materials: Drawing inspiration from biological systems, the reversible nature of some bonds formed with aldehydes could be exploited to create self-healing polymers and hydrogels. Furan derivatives have been investigated for their use in self-healing materials through Diels-Alder reactions. nih.govresearchgate.net
Integration into Advanced Functional Systems and Devices
The conjugated π-system of the furan ring, combined with the electron-withdrawing aldehyde groups and the heavy bromine atom, suggests that this compound could be a valuable building block for advanced functional materials. bldpharm.com The specific electronic and optical properties arising from this combination are yet to be fully explored.
Potential avenues for research include:
Organic Electronics: Investigating the use of this compound as a monomer for the synthesis of conductive polymers or as a component in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atom could influence intermolecular interactions and charge transport properties.
Sensors: Developing chemosensors based on polymers or molecular assemblies of this compound that can detect specific analytes through changes in their optical or electronic properties.
Energy Storage: Exploring the potential of furan-based polymers derived from this molecule in energy storage applications, such as in the development of novel electrode materials for batteries and supercapacitors. sarchemlabs.com
Addressing Scale-Up Challenges for Industrial Relevance
For any promising compound to transition from the laboratory to industrial application, the challenges of large-scale production must be addressed. The synthesis of furan derivatives, in general, can be complicated by issues of stability, particularly under acidic conditions, which can lead to polymerization and the formation of undesirable byproducts. nih.govresearchgate.netacs.org
Key challenges to overcome include:
Process Optimization: Developing robust and scalable purification methods to obtain high-purity this compound.
Safety and Environmental Impact: Ensuring that the scale-up process is safe and minimizes environmental impact, including the handling of brominating agents and solvents.
Synergistic Approaches Combining Computational and Experimental Research
A powerful strategy for accelerating the development and application of this compound is the integration of computational modeling with experimental validation. nih.govresearchgate.netutm.my Theoretical studies can provide valuable insights into the molecule's properties and reactivity, guiding experimental efforts and reducing the need for extensive trial-and-error. nih.gov
Future research should leverage this synergy to:
Predict Reactivity and Properties: Use density functional theory (DFT) and other computational methods to predict the electronic structure, spectroscopic signatures, and reactivity of this compound and its derivatives. mdpi.comqmbench.net
Design Novel Materials: Computationally screen potential polymers and materials derived from this compound for desired properties before embarking on their synthesis.
Elucidate Reaction Mechanisms: Model the mechanisms of synthetic reactions and bio-conjugation to optimize conditions and improve yields.
By systematically addressing these future research directions and unaddressed challenges, the scientific community can unlock the full potential of this compound as a versatile building block for a new generation of functional molecules and materials.
Q & A
Q. What are the established synthetic routes for 3-Bromofuran-2,5-dicarbaldehyde?
- Methodological Answer : A prominent method involves electrochemical oxidation of 2,5-dihydroxymethylfuran derivatives using programmed potential electrolysis. This approach optimizes selectivity and yield by controlling electrode materials (e.g., Ni/NiOOH foam) and reaction conditions (aqueous medium, applied potential) . Alternative routes may adapt hydrolysis of halogenated intermediates , similar to pyrrole-2,5-dicarbaldehyde synthesis, where bis(1,3-benzodithiol-2-yl) precursors are treated with HgO–HBF₄–DMSO .
Q. How is the structure of this compound confirmed spectroscopically?
- Methodological Answer : ¹H NMR is critical: Aldehyde protons resonate near 10.1 ppm (similar to phenylene-2,5-dicarbaldehyde derivatives), while bromine-induced deshielding shifts adjacent protons . IR spectroscopy identifies aldehyde C=O stretches (~1700 cm⁻¹) and furan ring vibrations. Mass spectrometry (MS) confirms the molecular ion ([M]⁺) at m/z 190.97 (C₅H₃BrO₃) .
Q. What are the key spectroscopic markers (NMR, IR) for identifying this compound?
- Methodological Answer :
- ¹H NMR : Aldehyde protons (δ ~10.1 ppm), furan ring protons (δ 7.0–8.5 ppm), and bromine’s electronic effects on neighboring protons .
- ¹³C NMR : Aldehyde carbons (~190 ppm), furan carbons (C-3 adjacent to Br at ~110 ppm) .
- IR : Strong C=O stretches (1680–1720 cm⁻¹), furan C-O-C (1250–1300 cm⁻¹) .
Q. What are the common side reactions encountered during synthesis?
- Methodological Answer :
- Over-oxidation : Aldehyde groups may oxidize to carboxylic acids if electrolysis potentials are misoptimized .
- Bromine displacement : Nucleophilic attack on the bromine-substituted carbon can occur under basic conditions, requiring inert atmospheres .
- Dimerization : Aldehyde self-condensation is mitigated by low-temperature reactions and controlled stoichiometry .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to exploit solubility differences .
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients removes halogenated byproducts .
Advanced Research Questions
Q. How does the bromine substituent influence aldehyde reactivity in condensation reactions?
- Methodological Answer : Bromine’s electron-withdrawing effect reduces aldehyde electrophilicity, slowing Knoevenagel condensations. To enhance reactivity, use strong bases (e.g., t-BuOK) or electron-deficient dienophiles. Comparative studies with non-brominated analogs (e.g., furan-2,5-dicarbaldehyde) show a 15–20% yield drop in polymer synthesis unless activating groups are introduced .
Q. What challenges arise in polymer synthesis using this compound?
- Methodological Answer :
- Solubility : The bromine group increases hydrophobicity, requiring copolymerization with flexible monomers (e.g., 9,9-dioctylfluorene) or side-chain modifications (e.g., hexadodecyloxy groups) .
- Side reactions : Bromine can act as a leaving group in Suzuki-Miyaura couplings; palladium catalysts (e.g., Pd₂(dba)₃) and phosphine ligands (S-Phos) improve stability .
Q. How can electrochemical methods be optimized for synthesizing this compound?
- Methodological Answer :
- Electrode design : Ni/NiOOH foam electrodes enhance surface area and Faradaic efficiency (~85%) .
- Potential programming : Stepwise oxidation (e.g., 0.5 V → 1.2 V vs. Ag/AgCl) minimizes over-oxidation .
- Reaction medium : Aqueous buffers (pH 7–9) stabilize intermediates; additives like NH₄OAc suppress side reactions .
Q. How does the crystal structure inform reactivity and intermolecular interactions?
- Methodological Answer : While direct crystal data for this compound is scarce, related brominated furans (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran) show Br⋯O halogen bonding (3.2–3.5 Å) and π-π stacking. These interactions guide solvent selection (non-polar for crystallization) and predict solid-state stability .
Q. What strategies achieve regioselective bromination of furan-2,5-dicarbaldehyde?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
